

Application Notes: Using Mini Gastrin I in Competitive Binding Assays

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Compound of Interest		
Compound Name:	Mini Gastrin I, human	
Cat. No.:	B15616002	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mini Gastrin I is a potent and selective synthetic analog of human gastrin I, a peptide hormone that regulates various physiological processes, most notably gastric acid secretion. It exerts its effects by binding with high affinity to the cholecystokinin B receptor (CCKBR), also known as the CCK2 receptor, a G-protein coupled receptor (GPCR) found in the central nervous system and the gastrointestinal tract.[1][2] The overexpression of CCKBR in various cancers, including medullary thyroid, small cell lung, pancreatic, and ovarian cancers, has made it a significant target for cancer imaging and peptide receptor radionuclide therapy (PRRT).[3][4][5]

Due to its high affinity for CCKBR, Mini Gastrin I and its radiolabeled derivatives are invaluable tools for in vitro pharmacology.[6][7] Competitive binding assays utilizing Mini Gastrin I are fundamental for screening and characterizing novel drug candidates targeting the CCKBR. These assays allow for the quantitative determination of the binding affinity of unlabeled test compounds by measuring their ability to compete with a labeled Mini Gastrin I analog for binding to the receptor.[8][9] This document provides detailed protocols and data for utilizing Mini Gastrin I in competitive binding assays.

Principle of Competitive Binding Assays

A competitive binding assay is an indirect method to determine the binding affinity (Ki) of a test compound (unlabeled ligand). The assay measures the ability of the test compound to compete



with a fixed concentration of a labeled ligand (e.g., radiolabeled Mini Gastrin I) for a limited number of receptors.[9][10]

As the concentration of the unlabeled test compound increases, it displaces the labeled ligand from the receptor, leading to a decrease in the measured bound signal. A dose-response curve is generated by plotting the bound signal against the concentration of the unlabeled compound. From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound labeled ligand. [8] The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation, providing a measure of its true binding affinity.[8]

Experimental ProtocolsCell Culture and Membrane Preparation

A critical component of the assay is a reliable source of CCKBR. This is typically achieved using stably transfected cell lines.

Recommended Cell Lines:

- A431-CCKBR: Human epidermoid carcinoma cells stably transfected to overexpress human CCKBR.[2][11][12]
- AR42J: Rat pancreatic acinar cell line that endogenously expresses the CCK2 receptor.[11]
 [13]
- NIH3T3-hCCKBR: Mouse embryonic fibroblast cell line expressing the human CCKBR.[14]
- U2OS-CCKBR: Human osteosarcoma cells stably expressing CCKBR.[15]

Protocol:

Cell Culture: Culture the chosen cell line in the recommended medium, such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][14]
 For stable cell lines, include the appropriate selection antibiotic (e.g., Puromycin, G418) in the culture medium to ensure continued receptor expression.[2][14] Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.



- Cell Harvest: Grow cells to 80-90% confluency. Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lysis: Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Homogenization: Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.
- Centrifugation (Low Speed): Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
- Centrifugation (High Speed): Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
- Final Preparation: Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine the total protein concentration using a Bradford or BCA protein assay.
- Storage: Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

Materials:

- CCKBR Membranes: Prepared as described in section 3.1.
- Radioligand:[125I][3-iodo-Tyr12,Leu15]gastrin-I is a commonly used radioligand for CCKBR binding assays.[6][16]
- Unlabeled Competitor: Test compounds and a known high-affinity ligand (e.g., unlabeled Mini Gastrin I or pentagastrin) for determining non-specific binding.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Equipment: 96-well filter plates, cell harvester, gamma counter.



Procedure:

 Assay Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of the test compound. The final assay volume is typically 200 μL.

Add Reagents:

- Total Binding: Add 50 μL of radioligand (at a final concentration near its Kd), 50 μL of assay buffer, and 100 μL of the membrane suspension (typically 10-20 μg protein/well).
- \circ Non-specific Binding (NSB): Add 50 μL of radioligand, 50 μL of a saturating concentration of unlabeled Mini Gastrin I (e.g., 1 μM), and 100 μL of the membrane suspension.
- Competitive Binding: Add 50 μL of radioligand, 50 μL of the test compound at serially diluted concentrations, and 100 μL of the membrane suspension.
- Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[6]
- Termination & Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand.
- Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: Dry the filter mat and measure the radioactivity retained on the filters using a gamma counter.

Data Analysis

- Calculate Specific Binding: Specific Binding = Total Binding (cpm) Non-specific Binding (cpm).
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.



- Determine IC50: Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[13][17]
- Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[8]
 - \circ Ki = IC50 / (1 + ([L]/Kd))
 - Where:
 - [L] = Concentration of the radioligand used in the assay.
 - Kd = Dissociation constant of the radioligand for the receptor.

Quantitative Data Summary

The following table presents representative binding affinities for various Mini Gastrin I analogs and related peptides at the CCKBR, as determined by competitive binding assays.

Compound	Cell Line	Radioligand	IC50 (nM)
DOTA-MGS5	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gastrin-I	0.4 ± 0.2
Pentagastrin	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gastrin-I	1.0 ± 0.2
DOTA-MG11	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gastrin-I	0.9 ± 0.3
Analog 1 (Proline Substituted)	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gastrin-I	1.4 ± 0.6
Analog 2 (Proline Substituted)	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gastrin-I	0.6 ± 0.3
Analog 3 (Proline Substituted)	A431-CCK2R	[125I][3-iodo- Tyr12,Leu15]gastrin-I	1.3 ± 0.8



Data sourced from references[16]. Values are presented as mean ± standard deviation. Assay conditions and cell lines can influence absolute values.

Visualizations CCKBR Signaling Pathway

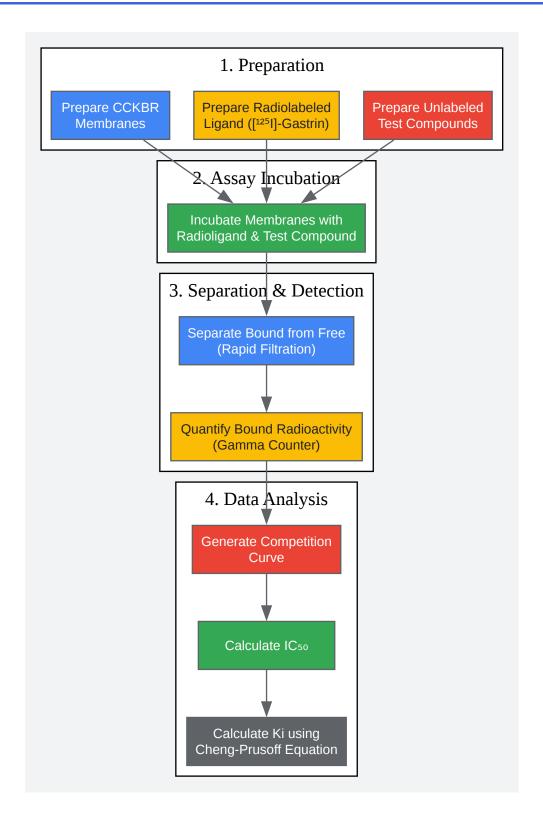


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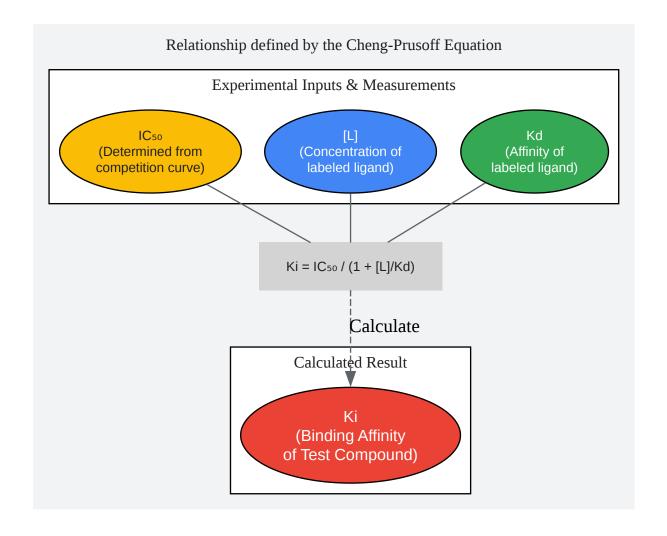
Caption: Canonical Gq signaling pathway activated by Mini Gastrin I binding to CCKBR.[18][19]

Competitive Binding Assay Workflow









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Methodological & Application





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